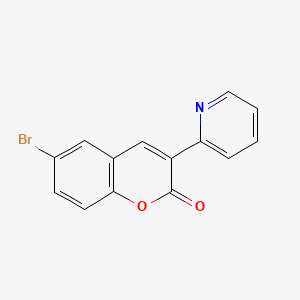
6-Bromo-3-(2-pyridyl)coumarin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-(2-pyridyl)coumarin is a synthetic organic compound belonging to the coumarin family Coumarins are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(2-pyridyl)coumarin typically involves the reaction of 6-bromo-3-formylcoumarin with 2-pyridylacetonitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-3-(2-pyridyl)coumarin undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and bases like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution Reactions: Formation of 6-substituted-3-(2-pyridyl)coumarin derivatives.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydro derivatives.
Coupling Reactions: Formation of biaryl compounds.
Aplicaciones Científicas De Investigación
6-Bromo-3-(2-pyridyl)coumarin has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a fluorescent probe in analytical chemistry.
Biology: Employed in the study of enzyme activities and as a fluorescent marker in biological assays.
Medicine: Investigated for its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a component in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 6-Bromo-3-(2-pyridyl)coumarin involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. This binding can modulate the activity of the target, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Pyridyl)coumarin: Lacks the bromine atom, which may result in different reactivity and biological activity.
6-Bromo-3-(4-pyridyl)coumarin: Similar structure but with the pyridyl group at a different position, potentially altering its properties.
3-(2-Pyridyl)-7-hydroxycoumarin: Contains a hydroxyl group, which can influence its solubility and reactivity.
Uniqueness
6-Bromo-3-(2-pyridyl)coumarin is unique due to the presence of both the bromine atom and the 2-pyridyl group
Propiedades
Número CAS |
958-58-7 |
|---|---|
Fórmula molecular |
C14H8BrNO2 |
Peso molecular |
302.12 g/mol |
Nombre IUPAC |
6-bromo-3-pyridin-2-ylchromen-2-one |
InChI |
InChI=1S/C14H8BrNO2/c15-10-4-5-13-9(7-10)8-11(14(17)18-13)12-3-1-2-6-16-12/h1-8H |
Clave InChI |
IDHKCWBINRCURJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



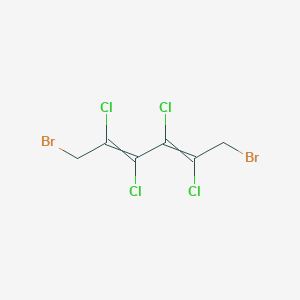

![[(Phenyl)sulfonyl][(trifluoromethyl)sulfonyl]methane](/img/structure/B14746053.png)
![(2r,3s)-Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl diacetate](/img/structure/B14746060.png)
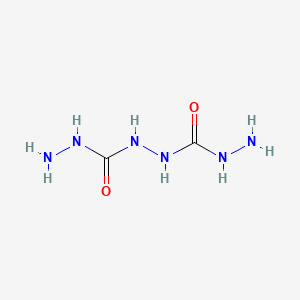

![Benzo[a]phenanthro[9,10-c]naphthacene](/img/structure/B14746077.png)
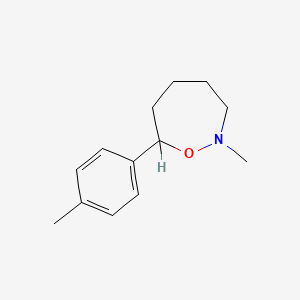
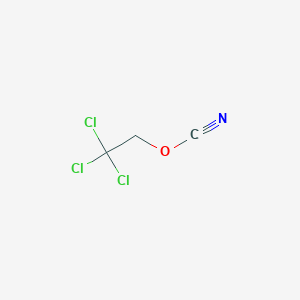
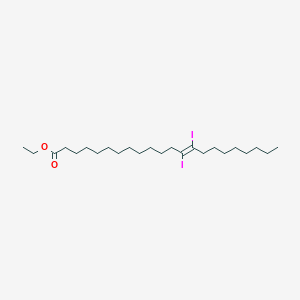
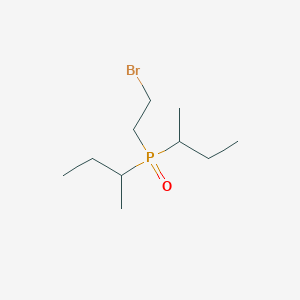
![2-[3-[[Cyano-(4-methoxyphenyl)methyl]amino]propylamino]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B14746116.png)
![1-(4-fluorophenyl)-4-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]butan-1-one](/img/structure/B14746122.png)
